
4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane is a chemical compound with the molecular formula C16H29F3. It is characterized by the presence of an ethenyl group, a methyl group, and a trifluoromethyl group attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time would be optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethenyl group may yield epoxides, while reduction could produce saturated hydrocarbons .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structural features may make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
4-Ethenyl-2-fluoroaniline: Similar in structure but contains a fluoro group instead of a trifluoromethyl group.
4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a benzoic acid moiety instead of a dodecane backbone.
Uniqueness
4-Ethenyl-2-methyl-4-(trifluoromethyl)dodecane is unique due to the combination of its ethenyl, methyl, and trifluoromethyl groups on a dodecane backbone.
Properties
CAS No. |
821799-51-3 |
|---|---|
Molecular Formula |
C16H29F3 |
Molecular Weight |
278.40 g/mol |
IUPAC Name |
4-ethenyl-2-methyl-4-(trifluoromethyl)dodecane |
InChI |
InChI=1S/C16H29F3/c1-5-7-8-9-10-11-12-15(6-2,13-14(3)4)16(17,18)19/h6,14H,2,5,7-13H2,1,3-4H3 |
InChI Key |
ROTIAFVLOGNBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(C)C)(C=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
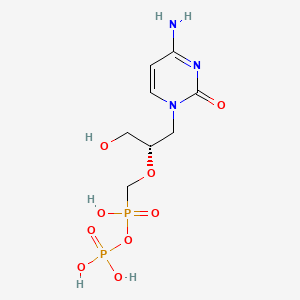
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
![Methyl [(2-methoxyphenyl)methyl]carbamate](/img/structure/B12547101.png)
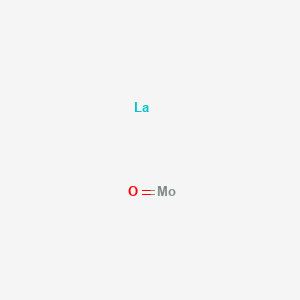
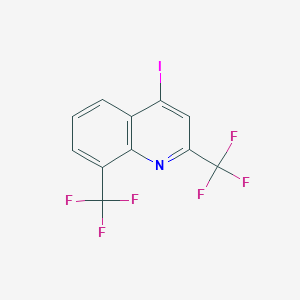
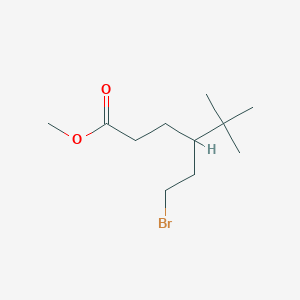
![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B12547123.png)
![(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B12547125.png)
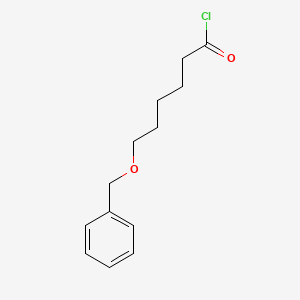
![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
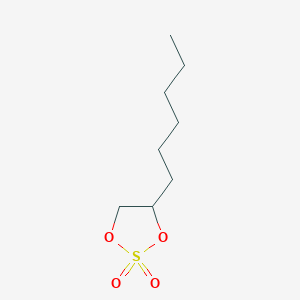
![1,2,3,4,5-Pentafluoro-6-{[2-(pentafluorophenyl)ethyl]sulfanyl}benzene](/img/structure/B12547154.png)
![1,1'-(7,7'-Dibromo-9,9'-spirobi[fluorene]-2,2'-diyl)di(ethan-1-one)](/img/structure/B12547156.png)
